N-(8-Amino-3,6-dioxaoctyl)rhodamine 6G-amide bis(trifluoroacetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-Amino-3,6-dioxaoctyl)rhodamine 6G-amide bis(trifluoroacetate) is a derivative of rhodamine 6G, a well-known fluorescent dye. This compound is particularly useful as a bioreagent in fluorescence assays due to its high fluorescence efficiency and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-Amino-3,6-dioxaoctyl)rhodamine 6G-amide bis(trifluoroacetate) involves the reaction of rhodamine 6G with 8-amino-3,6-dioxaoctanol under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
N-(8-Amino-3,6-dioxaoctyl)rhodamine 6G-amide bis(trifluoroacetate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino group allows for substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-(8-Amino-3,6-dioxaoctyl)rhodamine 6G-amide bis(trifluoroacetate) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in fluorescence microscopy to label and visualize biological samples.
Medicine: Utilized in diagnostic imaging techniques.
Industry: Applied in the development of fluorescent sensors and markers.
Mechanism of Action
The compound exerts its effects primarily through its fluorescent properties. When exposed to light of a specific wavelength, it emits fluorescence, which can be detected and measured. This property makes it useful in various imaging and diagnostic applications. The molecular targets and pathways involved include interactions with cellular components that can be visualized using fluorescence microscopy .
Comparison with Similar Compounds
Similar Compounds
Rhodamine B: Another rhodamine derivative with similar fluorescent properties.
Fluorescein: A widely used fluorescent dye with different excitation and emission wavelengths.
Sulforhodamine B: Known for its use in cell proliferation assays.
Uniqueness
N-(8-Amino-3,6-dioxaoctyl)rhodamine 6G-amide bis(trifluoroacetate) stands out due to its high fluorescence efficiency and stability, making it particularly suitable for long-term imaging and diagnostic applications .
Properties
Molecular Formula |
C36H42F6N4O8 |
---|---|
Molecular Weight |
772.7 g/mol |
IUPAC Name |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C32H40N4O4.2C2HF3O2/c1-5-34-27-19-29-25(17-21(27)3)31(26-18-22(4)28(35-6-2)20-30(26)40-29)23-9-7-8-10-24(23)32(37)36-12-14-39-16-15-38-13-11-33;2*3-2(4,5)1(6)7/h7-10,17-20,34H,5-6,11-16,33H2,1-4H3,(H,36,37);2*(H,6,7) |
InChI Key |
YDYSXYIKNSWDOF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC=CC=C4C(=O)NCCOCCOCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.